molecular formula C13H16BClF2O3 B3230766 2-(3-Chloro-4-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1310949-92-8

2-(3-Chloro-4-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3230766
CAS No.: 1310949-92-8
M. Wt: 304.53 g/mol
InChI Key: NTXWZOKQTJYMLA-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is of significant interest in the field of organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 3-chloro-4-(difluoromethoxy)benzene with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable base to facilitate the formation of the boronic ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions:

  • Palladium Catalyst: Commonly used catalysts include palladium(II) acetate or palladium on carbon.

  • Base: Bases such as sodium carbonate or potassium phosphate are often employed.

  • Solvent: Organic solvents like toluene or dimethylformamide (DMF) are typically used.

Major Products Formed: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. Its ability to form stable carbon-carbon bonds makes it a versatile reagent in the construction of molecular frameworks.

Biology: In biological research, this compound can be used to label biomolecules or to study enzyme-substrate interactions. Its fluorescent properties make it useful in imaging techniques.

Medicine: In medicinal chemistry, this compound is employed in the development of new drugs. Its incorporation into drug molecules can enhance their pharmacokinetic properties and improve their efficacy.

Industry: In the chemical industry, this compound is used in the production of materials with specific properties, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond, leading to the desired product.

Molecular Targets and Pathways: The primary molecular target in these reactions is the palladium catalyst, which coordinates to the boronic acid derivative and the halide substrate. The pathway involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

  • Boronic Acids: These are similar in structure but lack the difluoromethoxy group.

  • Boronic Esters: These are derivatives of boronic acids and are used in similar cross-coupling reactions.

  • Halides: Compounds with halogen substituents, such as chlorides or bromides, are often used in similar reactions.

Uniqueness: The presence of the difluoromethoxy group in this compound enhances its reactivity and stability, making it more effective in cross-coupling reactions compared to similar compounds.

Properties

IUPAC Name

2-[3-chloro-4-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClF2O3/c1-12(2)13(3,4)20-14(19-12)8-5-6-10(9(15)7-8)18-11(16)17/h5-7,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXWZOKQTJYMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301137528
Record name 2-[3-Chloro-4-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310949-92-8
Record name 2-[3-Chloro-4-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310949-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Chloro-4-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Chloro-4-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Chloro-4-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Chloro-4-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Chloro-4-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Chloro-4-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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